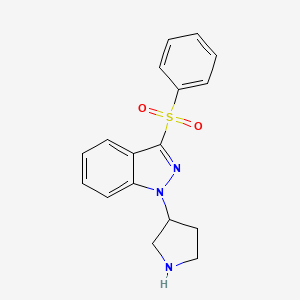![molecular formula C10H11ClO B12529909 Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride CAS No. 663618-23-3](/img/structure/B12529909.png)
Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride is a complex organic compound characterized by its unique tricyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under specific conditions, often involving catalysts or solvents to facilitate the reaction . The exact conditions can vary, but the process generally requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to maintain optimal reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Scientific Research Applications
Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in various chemical reactions, influencing pathways such as signal transduction and enzyme activity. These interactions are often studied using computational chemistry methods to predict and analyze the compound’s behavior at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[4.2.1.0~2,5~]non-3-ene: Shares a similar tricyclic structure but differs in functional groups.
3-aza-tricyclo[4.2.1.0~2,5~]non-7-en-4-one: Contains an additional nitrogen atom in the ring structure.
Tricyclo[4.2.2.2~2,5~]dodeca-1,3,5,7,9,11-hexaene: Features a more complex ring system with multiple double bonds
Uniqueness
Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride is unique due to its specific functional group (carbonyl chloride) and its stability, which makes it suitable for various chemical reactions and applications. Its structure allows for diverse reactivity, making it a versatile compound in both research and industrial contexts .
Properties
CAS No. |
663618-23-3 |
|---|---|
Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
tricyclo[4.2.1.02,5]non-7-ene-3-carbonyl chloride |
InChI |
InChI=1S/C10H11ClO/c11-10(12)8-4-7-5-1-2-6(3-5)9(7)8/h1-2,5-9H,3-4H2 |
InChI Key |
ROEJKBLUSOXZSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2CC3C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


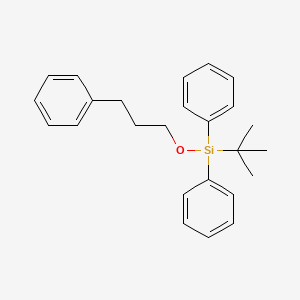
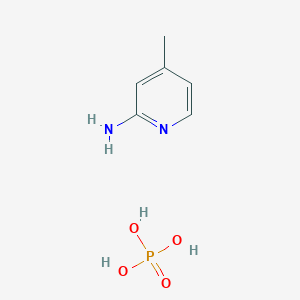
![(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid](/img/structure/B12529861.png)
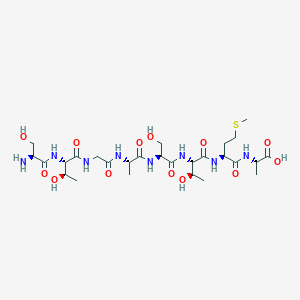
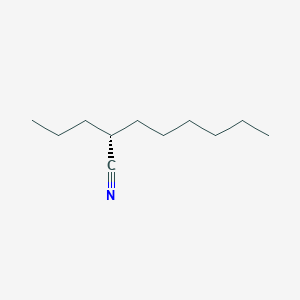
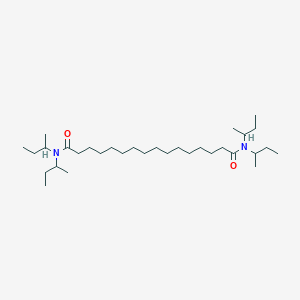
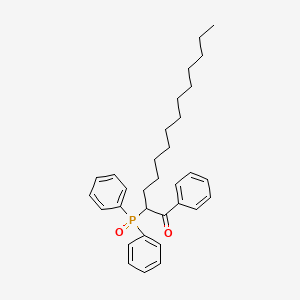
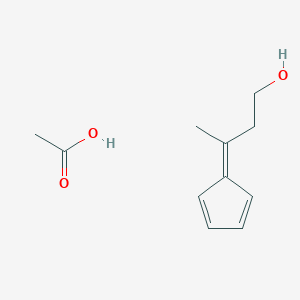
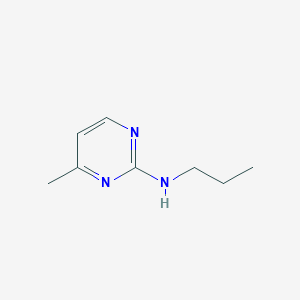
![[(3-Methylcyclobut-1-en-1-yl)methyl]benzene](/img/structure/B12529894.png)
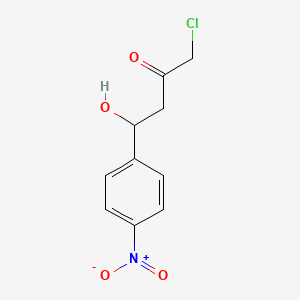
![4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde](/img/structure/B12529899.png)
![Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate](/img/structure/B12529905.png)
